molecular formula C15H11ClN2O2 B7786664 (2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal

(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal

Cat. No.: B7786664
M. Wt: 286.71 g/mol
InChI Key: ZOUWBNSRSMCLFY-NBVRZTHBSA-N
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Description

The compound with the identifier “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under mechanical grinding conditions with a manganese catalyst and magnesium metal . This method ensures efficient C-H alkylation, leading to the desired product.

Industrial Production Methods

In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated hydrocarbons and nucleophiles are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological outcomes. Detailed studies on its binding affinity and interaction kinetics provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” lies in its specific structural features and reactivity profile, which distinguish it from other similar compounds.

Properties

IUPAC Name

(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15(20)14(10-19)18-17-13-4-2-1-3-5-13/h1-10,17H/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUWBNSRSMCLFY-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C=O)/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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